Cas no 80866-48-4 (Methyl 3-cyclopropylprop-2-ynoate)

Methyl 3-cyclopropylprop-2-ynoate is a versatile organic compound with a cyclopropyl substituent, offering enhanced stability and reactivity. This compound boasts a terminal alkyne moiety, which facilitates various synthetic transformations. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Methyl 3-cyclopropylprop-2-ynoate demonstrates excellent compatibility with conventional synthetic methods, ensuring reliable performance and predictable outcomes.
Methyl 3-cyclopropylprop-2-ynoate structure
80866-48-4 structure
商品名:Methyl 3-cyclopropylprop-2-ynoate
CAS番号:80866-48-4
MF:C7H8O2
メガワット:124.137222290039
MDL:MFCD03035227
CID:4656506
PubChem ID:701378

Methyl 3-cyclopropylprop-2-ynoate 化学的及び物理的性質

名前と識別子

    • methyl 3-cyclopropylprop-2-ynoate
    • methyl 3-cyclopropylpropiolate
    • methyl 3-cyclopropylpropynoate
    • JXHTVVYMKULOIV-UHFFFAOYSA-N
    • STK675996
    • ZB1172
    • cyclopropyl-propynoic acid methyl ester
    • Cyclopropylpropyneoic acid methyl ester
    • SY214173
    • ST4050854
    • 2-Propynoic acid, 3-cyclopropyl-, methyl ester
    • Cyclopropylpropynoic acid methyl ester
    • Methyl 3-cyclopropyl-2-propynoate
    • Methyl cyclopropylpropynoate
    • 80866-48-4
    • MFCD03035227
    • SCHEMBL125487
    • EN300-266525
    • CS-0243634
    • AKOS005594179
    • AS-60150
    • DA-41317
    • methyl3-cyclopropylpropiolate
    • W15222
    • Methyl 3-cyclopropylprop-2-ynoate
    • MDL: MFCD03035227
    • インチ: 1S/C7H8O2/c1-9-7(8)5-4-6-2-3-6/h6H,2-3H2,1H3
    • InChIKey: JXHTVVYMKULOIV-UHFFFAOYSA-N
    • ほほえんだ: O=C(OC)C#CC1CC1

計算された属性

  • せいみつぶんしりょう: 124.052429494g/mol
  • どういたいしつりょう: 124.052429494g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 1.7

Methyl 3-cyclopropylprop-2-ynoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B497725-100mg
methyl 3-cyclopropylprop-2-ynoate
80866-48-4
100mg
$ 295.00 2022-06-07
abcr
AB510791-5 g
Methyl 3-cyclopropylprop-2-ynoate, 95%; .
80866-48-4 95%
5g
€728.00 2022-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y13365-10g
Methyl 3-cyclopropylpropiolate
80866-48-4 95%
10g
¥9759.0 2024-07-16
Enamine
EN300-266525-0.1g
methyl 3-cyclopropylprop-2-ynoate
80866-48-4 95%
0.1g
$68.0 2023-09-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y13365-1g
Methyl 3-cyclopropylpropiolate
80866-48-4 95%
1g
¥2259.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y13365-5g
Methyl 3-cyclopropylpropiolate
80866-48-4 95%
5g
¥5409.0 2024-07-16
abcr
AB510791-250 mg
Methyl 3-cyclopropylprop-2-ynoate, 95%; .
80866-48-4 95%
250MG
€214.00 2023-04-18
TRC
B497725-50mg
methyl 3-cyclopropylprop-2-ynoate
80866-48-4
50mg
$ 185.00 2022-06-07
eNovation Chemicals LLC
D685809-1g
Methyl 3-Cyclopropylpropiolate
80866-48-4 95%
1g
$195 2024-07-20
Enamine
EN300-266525-1.0g
methyl 3-cyclopropylprop-2-ynoate
80866-48-4 95%
1g
$0.0 2023-06-07

Methyl 3-cyclopropylprop-2-ynoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether
リファレンス
Cycloadditions with C5- building blocks made of 1-chloro-1-(trichlorvinyl) cyclo propane - Experiments for the five ring anellation over the vinyl cyclopropane-cyclopenten isomerization
Bengtson, Gisela, 1985, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 -
リファレンス
Reaction of (trimethylstannyl)copper(I) reagents with α,β-acetylenic esters. Stereocontrolled synthesis of alkyl (E)- and (Z)-3-trimethylstannyl-2-alkenoates
Piers, Edward; et al, Tetrahedron, 1989, 45(2), 363-80

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Zinc Solvents: Dichloromethane
1.2 -
2.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
2.2 -
リファレンス
Reaction of (trimethylstannyl)copper(I) reagents with α,β-acetylenic esters. Stereocontrolled synthesis of alkyl (E)- and (Z)-3-trimethylstannyl-2-alkenoates
Piers, Edward; et al, Tetrahedron, 1989, 45(2), 363-80

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Boron trifluoride etherate Solvents: Tetrahydrofuran ;  -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3-H Amination of Cyclopropanes
Liu, Kui; et al, Organic Letters, 2021, 23(23), 9309-9314

Methyl 3-cyclopropylprop-2-ynoate Raw materials

Methyl 3-cyclopropylprop-2-ynoate Preparation Products

Methyl 3-cyclopropylprop-2-ynoate 関連文献

Methyl 3-cyclopropylprop-2-ynoateに関する追加情報

Methyl 3-cyclopropylprop-2-ynoate (CAS No. 80866-48-4): A Comprehensive Overview

Methyl 3-cyclopropylprop-2-ynoate (CAS No. 80866-48-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, plays a pivotal role in various synthetic applications and has been the subject of extensive studies due to its potential in drug development and material science.

The molecular structure of Methyl 3-cyclopropylprop-2-ynoate consists of a cyanoacetic acid derivative with a cyclopropyl substituent, making it a versatile intermediate in organic synthesis. The presence of the triple bond and the cyclopropyl group contributes to its reactivity, enabling it to participate in a wide range of chemical transformations. These properties have made it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

In recent years, there has been a growing interest in the applications of Methyl 3-cyclopropylprop-2-ynoate in medicinal chemistry. Researchers have explored its potential as a precursor for the development of novel therapeutic agents. The compound's ability to undergo various reactions, such as nucleophilic addition and condensation reactions, allows for the creation of diverse pharmacophores. This flexibility has been exploited in the synthesis of molecules targeting various biological pathways, including those involved in inflammation, cancer, and neurodegenerative diseases.

One of the most compelling aspects of Methyl 3-cyclopropylprop-2-ynoate is its role in the development of heterocyclic compounds. Heterocycles are essential components of many drugs due to their ability to mimic natural biological structures and interact with biological targets. The cyanoacetic acid moiety in Methyl 3-cyclopropylprop-2-ynoate can be easily functionalized to introduce nitrogen-containing heterocycles, such as pyridines and pyrimidines. These heterocycles are known for their broad spectrum of biological activities and have been successfully incorporated into numerous drug candidates.

Recent studies have also highlighted the utility of Methyl 3-cyclopropylprop-2-ynoate in polymer chemistry. The compound's reactivity with various monomers allows for the synthesis of polymers with tailored properties. These polymers find applications in materials science, particularly in the development of advanced coatings, adhesives, and biodegradable materials. The cyclopropyl group, in particular, contributes to the stability and durability of these polymers, making them suitable for demanding industrial applications.

The synthesis of Methyl 3-cyclopropylprop-2-ynoate is another area where significant research has been conducted. Efficient synthetic routes are crucial for ensuring high yields and purity, which are essential for pharmaceutical applications. Researchers have developed novel catalytic methods that enhance the selectivity and efficiency of the synthesis process. These advancements not only improve the accessibility of Methyl 3-cyclopropylprop-2-ynoate but also contribute to sustainable chemical practices by minimizing waste and reducing energy consumption.

In conclusion, Methyl 3-cyclopropylprop-2-ynoate (CAS No. 80866-48-4) is a multifaceted compound with diverse applications in pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate in organic synthesis, enabling the creation of complex molecules with potential therapeutic benefits. The ongoing research into its applications continues to expand its utility, making it a cornerstone in modern chemical research.

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